molecular formula C13H17ClN4O B11722881 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride

Cat. No.: B11722881
M. Wt: 280.75 g/mol
InChI Key: QYPDWBAPZGSIDY-BTQNPOSSSA-N
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Description

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride is a synthetic compound known for its significant applications in medicinal chemistry. This compound is often studied for its potential therapeutic effects and its role as an inhibitor in various biochemical pathways .

Preparation Methods

The synthesis of 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride involves several steps. One common method includes the reaction of 2-methylpyrrolidine with 1H-1,3-benzodiazole-4-carboxylic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure . Industrial production methods often involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes, such as poly [ADP-ribose] polymerase (PARP). This inhibition disrupts the enzyme’s normal function, leading to various biochemical effects. The molecular targets and pathways involved include the DNA repair pathway, where PARP plays a crucial role .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-1,3-benzodiazole-4-carboxamide hydrochloride is unique due to its specific structure and the resulting biochemical properties. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide;hydrochloride

InChI

InChI=1S/C13H16N4O.ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);1H/t13-;/m1./s1

InChI Key

QYPDWBAPZGSIDY-BTQNPOSSSA-N

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl

Origin of Product

United States

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